N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride

Catalog No.
S14337241
CAS No.
80704-45-6
M.F
C14H23ClN2O
M. Wt
270.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide...

CAS Number

80704-45-6

Product Name

N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride

IUPAC Name

N-[4-(dimethylamino)-1-phenylbutyl]acetamide;hydrochloride

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

InChI

InChI=1S/C14H22N2O.ClH/c1-12(17)15-14(10-7-11-16(2)3)13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-11H2,1-3H3,(H,15,17);1H

InChI Key

GUDGHWYZZKDMBC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCN(C)C)C1=CC=CC=C1.Cl

N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride is a chemical compound characterized by its unique structure, which includes a dimethylamino group attached to a propyl chain and a benzyl group. This compound is classified under the category of benzamides, which are known for their diverse biological activities and therapeutic applications . The molecular formula for this compound is C₁₄H₂₃ClN₂O, with a molecular weight of approximately 270.798 g/mol .

The chemical reactivity of N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride can be attributed to its functional groups. The dimethylamino group can participate in nucleophilic substitution reactions, while the acetamide moiety can undergo hydrolysis under acidic or basic conditions. Additionally, the compound may engage in various coupling reactions, particularly in the synthesis of more complex organic molecules .

This compound exhibits significant biological activity, particularly in the realm of pharmacology. Compounds containing dimethylamino groups have been shown to possess antimicrobial, antihistaminic, anticancer, and analgesic properties . The specific activity of N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride has been explored in various studies, indicating its potential utility in treating conditions related to neurodegenerative diseases like Alzheimer's disease by inhibiting beta-secretase activity .

The synthesis of N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride typically involves several key steps:

  • Formation of the Dimethylamino Propyl Group: This can be achieved through the alkylation of dimethylamine with appropriate halides or through reductive amination techniques.
  • Benzylation: The introduction of the benzyl group can be performed via nucleophilic substitution reactions where the benzyl halide reacts with the previously formed dimethylamino propyl derivative.
  • Acetylation: Finally, acetylation can be carried out using acetic anhydride or acetyl chloride to form the acetamide linkage.
  • Hydrochloride Salt Formation: The final step involves converting the base form into its hydrochloride salt for improved solubility and stability .

N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting neurodegenerative diseases and other disorders.
  • Research: Its unique structure makes it a valuable tool in medicinal chemistry for exploring structure-activity relationships and developing new therapeutic agents .
  • Chemical Intermediates: It can be utilized as an intermediate in the synthesis of other complex organic molecules.

Studies on interaction mechanisms involving N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride indicate that it may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. Research has highlighted its potential role in modulating pathways associated with amyloid-beta peptide formation, which is crucial in Alzheimer's disease progression .

Several compounds share structural similarities with N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
N,N-Dimethyl-3-phenylpropanamideDimethylamine and phenyl groupAntidepressant properties
N-benzyl-N,N-dimethylacetamideBenzyl and dimethylamide moietiesUsed as a local anesthetic
N-(3-dimethylaminopropyl)-N-benzylanilineDimethylaminopropyl chain with anilineExhibits notable anti-inflammatory effects

These compounds exhibit varying degrees of biological activity and therapeutic applications but differ primarily in their specific functional groups and resultant pharmacological profiles .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

270.1498911 g/mol

Monoisotopic Mass

270.1498911 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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